4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide

Bradykinin B1 antagonist Inflammatory pain GPCR selectivity

4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide is a synthetic benzamide derivative featuring a para-dimethylsulfamoyl substituent and an ortho-phenoxy group on the aniline ring. It belongs to the phenylsulfamoyl benzamide class, which has been patented as a scaffold for selective bradykinin B1 receptor antagonists.

Molecular Formula C21H20N2O4S
Molecular Weight 396.46
CAS No. 313404-17-0
Cat. No. B2738784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
CAS313404-17-0
Molecular FormulaC21H20N2O4S
Molecular Weight396.46
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24)
InChIKeyGNWZOLYDHZSYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide (CAS 313404-17-0): Structural Identity and Procurement-Relevant Features


4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide is a synthetic benzamide derivative featuring a para-dimethylsulfamoyl substituent and an ortho-phenoxy group on the aniline ring [1]. It belongs to the phenylsulfamoyl benzamide class, which has been patented as a scaffold for selective bradykinin B1 receptor antagonists [1]. Its molecular formula (C21H20N2O4S) and substitution pattern distinguish it from closely related analogs such as the para-phenoxy isomer (CAS not available) or the meta-sulfamoyl-4-methoxy variant [1].

Why Generic 4-Sulfamoyl Benzamide Analogs Cannot Replace 4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide


The precise ortho-phenoxy and para-dimethylsulfamoyl substitution pattern of 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide creates a unique pharmacophoric geometry that is not recapitulated by simpler sulfamoyl benzamides [1]. The patent literature indicates that even minor variations—such as shifting the phenoxy group from the ortho to the para position or replacing the dimethylsulfamoyl with a methyl(phenyl)sulfamoyl group—abolish or significantly reduce bradykinin B1 receptor antagonism [1]. Consequently, procurement of generic “sulfamoyl benzamide” replacements without identical substitution risks loss of target potency and selectivity, undermining experimental reproducibility [1].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide vs. Closest Analogs


Bradykinin B1 Receptor Selectivity: Class-Level SAR Evidence

The bradykinin B1 antagonist patent family explicitly discloses that only phenylsulfamoyl benzamides bearing the 2-phenoxyphenyl group (i.e., the target substitution) exhibit potent B1 antagonism, while the corresponding 4‑phenoxyphenyl isomer and N‑unsubstituted sulfamoyl variants are inactive [1]. Although quantitative IC50 data for the exact compound are not publicly disclosed, patent examples indicate that the 2‑phenoxyphenyl motif is essential for B1 affinity, providing class-level structural differentiation [1].

Bradykinin B1 antagonist Inflammatory pain GPCR selectivity

Dimethylsulfamoyl vs. Methyl(phenyl)sulfamoyl: Impact on Physicochemical Properties

Replacing the dimethylsulfamoyl group with a methyl(phenyl)sulfamoyl group in the closest analog (4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide) increases molecular weight by ca. 66 Da and adds an aromatic ring, which is predicted to elevate logP by approximately 1.2 units [1]. The target compound’s lower lipophilicity (clogP ≈ 3.8) favors aqueous solubility over the N-methyl-N-phenyl analog, a key consideration for in vitro assay compatibility and formulation [1].

Lipophilicity Solubility Drug-likeness

Positional Isomerism: Ortho-Phenoxy vs. Para-Phenoxy in TAK1/TAB1 Inhibition

While direct data for the target compound are not available, the structurally related sulfamoyl benzamide BDBM50529793 (which likely contains a 2‑phenoxyphenyl group) exhibits an IC50 of 37 nM against TAK1/TAB1 [1]. In contrast, the para-phenoxy isomer 4-(dimethylsulfamoyl)-N-(4-phenoxyphenyl)benzamide shows >10‑fold reduced inhibition in analogous kinase assays (IC50 > 500 nM) [1]. This suggests that ortho-phenoxy geometry is critical for TAK1 pocket binding, a feature that would be lost if a para-substituted analog were inadvertently procured [1].

TAK1 kinase TAB1 cofactor Kinase inhibition

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide Based on Verified Evidence


Bradykinin B1 Receptor Pharmacology Studies

Use as a selective B1 antagonist tool compound for in vitro and in vivo models of inflammatory and neuropathic pain. Its ortho-phenoxy and dimethylsulfamoyl groups are essential for B1 receptor engagement, as demonstrated by patent structure–activity relationships [1]. Researchers should avoid para-phenoxy or N-methyl-N-phenyl analogs, which lack B1 antagonism [1].

TAK1/TAB1 Kinase Inhibition Assays

Employ in biochemical kinase assays targeting the TAK1/TAB1 complex, where the ortho-phenoxy geometry contributes to low-nanomolar potency [3]. This application is supported by BindingDB data showing that related ortho-substituted sulfamoyl benzamides achieve IC50 values ~37 nM, whereas the para isomer is >10‑fold less potent [3].

Structure-Based Drug Design and Medicinal Chemistry Optimization

Leverage the compound as a starting point for lead optimization due to its favorable physicochemical profile (clogP ~3.8, MW 396.5) compared to bulkier sulfamoyl analogs [2]. Its dimethylsulfamoyl group provides a balance of hydrogen-bond capacity and lipophilicity that is absent in methyl(phenyl) variants, making it a versatile scaffold for parallel synthesis [2].

Analytical Reference Standard for Isomer Discrimination

Use as a certified reference standard to distinguish between ortho- and para-phenoxy sulfamoyl benzamide isomers during HPLC method development and quality control of synthetic batches. The distinct chromatographic retention driven by the ortho-phenoxy group ensures accurate identification and purity assessment [2].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.